molecular formula C22H22ClN3O3 B2708217 N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941903-51-1

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2708217
CAS No.: 941903-51-1
M. Wt: 411.89
InChI Key: PVEQZMDAQJCEGM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around the privileged quinoline scaffold. This compound features a 2-morpholino substitution on the quinoline ring, a modification frequently employed to enhance biological activity and optimize physicochemical properties, such as solubility and metabolic stability . The structure is completed with an N-(2-chlorobenzyl)acetamide side chain, a functional group known to contribute to molecular recognition and binding affinity in various pharmacologically active compounds . Primary Research Applications and Value: Oncology Research: Derivatives of 2-morpholinoquinoline have demonstrated compelling potential as anticancer agents. Recent studies on structurally similar 2-morpholino-4-anilinoquinoline compounds have shown potent antiproliferative activity against human cancer cell lines, such as HepG2 (liver carcinoma), with reported IC50 values in the low micromolar range (e.g., 8.50 µM to 12.76 µM) . The morpholino group is a common feature in several approved tyrosine kinase inhibitors, suggesting this compound's utility in probing kinase-related pathways and apoptosis mechanisms . Infectious Disease Research: The quinoline core is a hallmark of numerous antimicrobial agents. Research indicates that 2-morpholinoquinoline derivatives exhibit potent activity against a range of bacterial and fungal pathogens . The specific structural features of this compound make it a valuable scaffold for investigating new treatments for drug-resistant bacterial and fungal infections. Mechanistic Insights: While the precise mechanism of action for this specific compound is a subject of ongoing research, its design allows it to function as a key intermediate or final candidate in drug discovery. Related quinoline-based molecules are known to interact with diverse cellular targets, including DNA topoisomerases and various kinase enzymes, leading to the inhibition of cell proliferation and induction of programmed cell death . This product is intended for research purposes only by trained professionals. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-18-6-2-1-4-17(18)14-24-21(27)15-29-19-7-3-5-16-8-9-20(25-22(16)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEQZMDAQJCEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group attached to a quinoline moiety, which is known for its biological significance. The presence of the 2-chlorobenzyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes implicated in cancer progression. For instance, studies have shown that derivatives of quinoline can act as inhibitors for various kinases involved in tumor growth and metastasis .
    • The binding affinity and inhibition constants (IC50 values) are critical in determining the efficacy of such compounds. For example, related compounds have demonstrated IC50 values in the low micromolar range against targets like GLO1 (glyoxalase 1), which is associated with cancer cell survival .
  • Cytotoxicity :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism primarily involves apoptosis induction and disruption of cell cycle progression .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Compound Target IC50 (µM) Effect Cell Line
This compoundGLO118.5 ± 0.5Strong inhibitionVarious
Analog 1ERK1/27.4Apoptosis inductionK562 (leukemia)
Analog 2Tubulin polymerization1.16Antiproliferative activityT47D (breast cancer)

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant antiproliferative effects against breast carcinoma cells (T47D). The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting the potential of this compound as a lead for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition

In another study focused on glyoxalase inhibition, compounds structurally similar to this compound were screened for their ability to inhibit GLO1. The results indicated that modifications to the quinoline structure could enhance inhibitory potency, suggesting a strong SAR relationship that could be exploited for drug design .

Scientific Research Applications

Neurological Research

N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has shown promise in neurological studies due to its structural features that suggest potential interactions with neurotransmitter receptors. Preliminary studies indicate that it may exhibit:

  • Anti-inflammatory properties : This could be beneficial in treating neurodegenerative diseases characterized by inflammation.
  • Analgesic effects : It may serve as a candidate for pain management therapies.

Cancer Research

The compound's structural similarities with other quinoline derivatives suggest potential applications in oncology. Research indicates that compounds with similar structures have demonstrated:

  • Anti-cancer properties : The ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Targeted receptor binding : Molecular docking studies reveal that this compound may effectively bind to specific receptors involved in cancer progression.

Pharmacological Studies

The pharmacokinetics of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Tissue Concentration Studies : Studies on tissue penetration and concentration levels can help optimize dosing regimens for therapeutic efficacy.
Study FocusFindings
Tissue ConcentrationHigher concentrations observed in targeted tissues compared to plasma levels.
PharmacokineticsPotential for long half-life, suggesting sustained therapeutic effects.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers found significant reductions in inflammatory markers in animal models of neuroinflammation. This suggests its potential utility in treating conditions like multiple sclerosis or Alzheimer's disease.

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effects on various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer cell lines, highlighting its potential as an anti-cancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

  • Quinoline backbone: A bicyclic aromatic system with nitrogen at position 1.
  • Morpholino substituent: Introduced at the quinoline’s 2-position, providing polar functionality.
  • Acetamide linker: Bridges the quinoline and 2-chlorobenzyl groups, allowing conformational flexibility.

Comparison Table of Analogous Acetamide Derivatives

Compound Name Molecular Formula Quinoline Substituents Acetamide Substituent Key Features/Applications References
N-(2-Chlorobenzyl)-2-((2-Morpholinoquinolin-8-yl)oxy)acetamide C₂₃H₂₂ClN₃O₃ 2-Morpholino, 8-oxyacetamide 2-Chlorobenzyl Enhanced solubility via morpholine; synthetic intermediate
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide C₁₈H₁₄Br₂N₂O₃ 5,7-Dibromo, 8-oxyacetamide 2-Methoxyphenyl Halogenated for increased reactivity; crystallography studies
Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- C₁₇H₂₀N₂O₂ 8-Oxyacetamide Cyclohexyl Intermediate in organic synthesis; safety data reported
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide C₂₁H₂₃ClN₂O₃ N/A (non-quinoline) 4-Chlorobenzyl, 4-methoxyphenyl Multicomponent synthesis; solid-state characterization
N-(4-Fluorophenyl)-2-(2-thienyl)acetamide C₁₂H₁₀FNO₃S N/A (thiophene core) 4-Fluorophenyl Structural analog with heterocyclic variation

Key Differences and Implications

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to brominated analogs (e.g., 5,7-dibromoquinoline derivatives), which are more lipophilic .

Synthetic Routes: The target compound likely employs a coupling reaction between 2-morpholinoquinolin-8-ol and 2-chlorobenzylamine via an acetamide linker, similar to methods described for N-(4-isopropylphenyl)acetamide derivatives . In contrast, halogenated analogs (e.g., 5,7-dibromoquinoline) require bromination steps, increasing synthetic complexity .

Crystallographic and Spectroscopic Data :

  • Crystallography of related compounds (e.g., N-(4-fluorophenyl)-2-chloroacetamide) reveals intramolecular hydrogen bonding (C–H···O), a feature that may stabilize the target compound’s conformation .
  • NMR and HRMS data for analogs (e.g., 2-(N-allylacetamido)-N-(4-chlorobenzyl)acetamide) confirm the reliability of spectral techniques for structural validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, and how can intermediates be characterized?

  • Methodology : The compound’s synthesis likely involves sequential substitution and condensation reactions. For example, analogous quinoline-oxyacetamide derivatives are synthesized via nucleophilic substitution (e.g., reacting 8-hydroxyquinoline derivatives with chloroacetamide intermediates under basic conditions) followed by condensation with substituted benzylamines .
  • Characterization : Intermediates are typically verified using 1^1H/13^13C NMR for functional group confirmation and LC-MS for purity assessment. Crystallographic validation (e.g., using SHELX software for X-ray diffraction analysis) ensures structural accuracy .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For related acetamide-quinoline hybrids, intramolecular interactions (e.g., C–H···O) and intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice. SHELXL refinement (via SHELX software) is recommended for high-resolution data to resolve torsional angles and confirm morpholinoquinoline orientation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. For structurally similar acetamides, acute toxicity is mitigated via immediate washing with water and medical consultation if exposed .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation, as recommended for chloroacetamide derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for the morpholinoquinolin-8-yl-oxyacetamide scaffold?

  • Methodology :

  • Reaction Optimization : Use design of experiments (DoE) to test variables like solvent polarity (acetonitrile vs. dichloromethane), base strength (K2_2CO3_3 vs. NaHCO3_3), and temperature. For example, Na2_2CO3_3 in CH2_2Cl2_2 at room temperature improved yields in analogous morpholine-acetamide syntheses .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution rates .

Q. How should researchers address discrepancies in biological activity data across different structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-methylphenyl) on target binding using molecular docking or pharmacophore modeling. For example, the morpholino group’s electron-rich nature may enhance solubility but reduce membrane permeability .
  • Data Normalization : Use standardized assays (e.g., fixed IC50_{50} protocols) to minimize variability. Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) .

Q. What computational strategies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using software like GROMACS or AMBER. For quinoline derivatives, prioritize force fields (e.g., CHARMM36) that accurately model π-π stacking and hydrogen bonding .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with experimental data (e.g., crystallographic ligand coordinates from the PDB) .

Q. How can impurities or byproducts be identified and quantified during synthesis?

  • Methodology :

  • Analytical Techniques : Employ HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities. For chlorinated byproducts, monitor isotopic patterns in mass spectra .
  • Process Control : Use in-situ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of the morpholinoquinoline moiety under acidic conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C for 24 hours) and analyze degradation products via LC-MS. For morpholine-containing compounds, ring-opening under strong acids is a common degradation pathway .
  • Comparative Analysis : Cross-reference stability data with structurally similar compounds (e.g., N-cyclohexyl-2-(8-quinolinyloxy)acetamide) to identify trends in hydrolytic susceptibility .

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